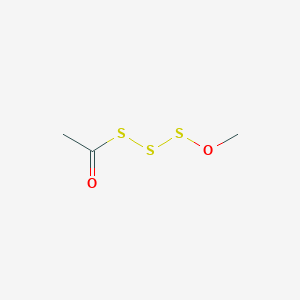
1-(Methoxytrisulfanyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxytrisulfanyl)ethan-1-one is an organosulfur compound characterized by the presence of a methoxy group and three sulfur atoms attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxytrisulfanyl)ethan-1-one typically involves the reaction of ethanone derivatives with sulfur-containing reagents under controlled conditions. One common method includes the reaction of ethanone with methoxytrisulfanes in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxytrisulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the trisulfanyl group to simpler thiol or sulfide groups using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted ethanone derivatives.
Scientific Research Applications
1-(Methoxytrisulfanyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 1-(Methoxytrisulfanyl)ethan-1-one involves its interaction with molecular targets through its sulfur atoms. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
1-(Methoxyphenyl)ethan-1-one: Similar in structure but lacks the trisulfanyl group.
1-(Methoxymethyl)ethan-1-one: Contains a methoxymethyl group instead of the trisulfanyl group.
1-(Methoxythio)ethan-1-one: Contains a single sulfur atom instead of three.
Uniqueness: 1-(Methoxytrisulfanyl)ethan-1-one is unique due to the presence of three sulfur atoms, which imparts distinct chemical and physical properties. This makes it more reactive and versatile in various chemical reactions compared to its simpler counterparts.
Properties
CAS No. |
61268-22-2 |
|---|---|
Molecular Formula |
C3H6O2S3 |
Molecular Weight |
170.3 g/mol |
IUPAC Name |
S-(methoxydisulfanyl) ethanethioate |
InChI |
InChI=1S/C3H6O2S3/c1-3(4)6-8-7-5-2/h1-2H3 |
InChI Key |
ANKFIVLYNRTLHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SSSOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Prop-2-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate](/img/structure/B14572319.png)
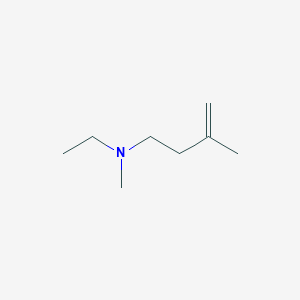
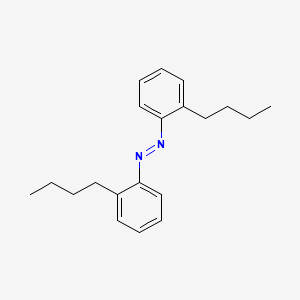
![Phenol, 2,6-dimethoxy-4-[1-(phenylsulfonyl)ethyl]-](/img/structure/B14572343.png)
![(4E)-4-[(3-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14572346.png)
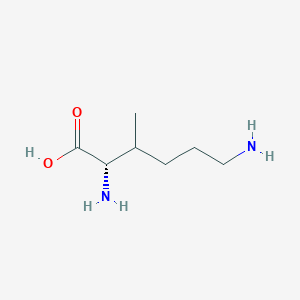
![2-[2-(Morpholin-4-yl)-2-oxoethyl]benzoic acid](/img/structure/B14572367.png)
![2-(Furan-2-yl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B14572372.png)

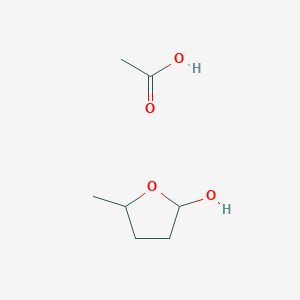
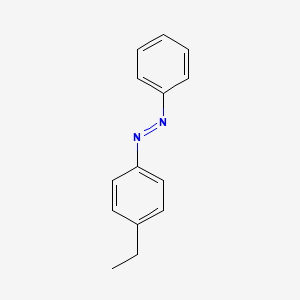
![1-{[(4-Methylphenyl)methylidene]amino}-4,6-diphenylpyridin-2(1H)-one](/img/structure/B14572405.png)
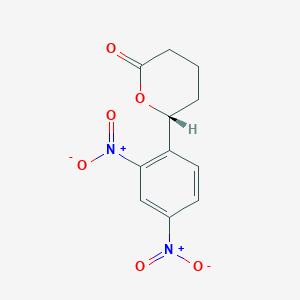
![(4R)-4-[(3,5-Dimethylphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14572420.png)
